(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methyl-4-phenylpentanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methyl-4-phenylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13698815
InChI: InChI=1S/C27H27NO4/c1-27(2,18-10-4-3-5-11-18)16-24(25(29)30)28-26(31)32-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)/t24-/m0/s1
SMILES: CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4
Molecular Formula: C27H27NO4
Molecular Weight: 429.5 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methyl-4-phenylpentanoic acid

CAS No.:

Cat. No.: VC13698815

Molecular Formula: C27H27NO4

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methyl-4-phenylpentanoic acid -

Specification

Molecular Formula C27H27NO4
Molecular Weight 429.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-4-phenylpentanoic acid
Standard InChI InChI=1S/C27H27NO4/c1-27(2,18-10-4-3-5-11-18)16-24(25(29)30)28-26(31)32-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)/t24-/m0/s1
Standard InChI Key JZKCAYRKIVUZJC-DEOSSOPVSA-N
Isomeric SMILES CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4
SMILES CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4
Canonical SMILES CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4

Introduction

Structural and Physical Properties

Molecular Structure

The compound features:

  • Fmoc group: A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.

  • Stereochemistry: The chiral center at position 2 is in the S-configuration.

  • Side chain: A 4-methyl-4-phenylpentanoic acid moiety, introducing steric bulk and hydrophobicity.

  • Functional groups: A carboxylic acid at the C-terminus and a protected amine at the N-terminus.

Molecular formula: C₂₇H₂₇NO₄
Molecular weight: 429.5 g/mol .

PropertyValueSource
SMILESCC(C)(CC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4
InChIKeyJZKCAYRKIVUZJC-DEOSSOPVSA-N
LogP (XLogP3)5.9
Topological Polar Surface Area (TPSA)75.6 Ų
Solubility (ESOL)0.206 mg/ml (moderately soluble)

Synthesis and Applications

Solid-Phase Peptide Synthesis (SPPS)

This compound is used in Fmoc-based SPPS to introduce steric constraints into peptide sequences. Key steps include:

  • Resin Swelling: TentaGel S Ram or Rink Amide MBHA resin is swelled in DMF or NMP.

  • Coupling: Fmoc-protected amino acids are coupled using HATU, COMU, or PyBOP with DIEA as a base. Microwave-assisted coupling (75°C, 5 min) enhances efficiency .

  • Deprotection: Fmoc removal via 20% piperidine/DMF (30 sec at 40°C, repeated) .

  • Cleavage: TFA/TIS/water (95:2.5:2.5) for 2 hours releases the peptide from resin .

Example Reaction Conditions:

StepReagents/ConditionsYield
CouplingFmoc-amino acid (0.2 M in NMP/DMF/DCM), HATU/DMF, DIEA, 75°C, 5 min (microwave)High
Deprotection20% Piperidine/DMF, 30 sec at 40°C, repeated ×2N/A
CleavageTFA/TIS/water (95:2.5:2.5), 2 hours, room temperature90%

Applications in Drug Discovery

  • Peptidomimetic Design: The 4-methyl-4-phenyl group mimics hydrophobic residues (e.g., valine, leucine) while introducing rigidity, useful for protease inhibitors or kinase modulators .

  • Cell-Penetrating Peptides: Used in bismuth-cyclized CPPs to enhance cytosolic delivery and metabolic stability .

  • Antibiotic/Antiviral Research: Employed in synthesizing peptide-based antimicrobial agents .

Analytical Characterization

Chromatographic and Spectroscopic Data

MethodConditionsResult
HPLC (Analytical)C-18 column, 0.1% TFA in acetonitrile/water gradient (30–100% over 35 min)Purity >90%
MSHRMS (ESI)[M+H]⁺ = 430.19400834 Da
Chiral SFCReprosil Chiral-AM column, CO₂/i-PrOH gradient (5–30% over 9 min)tR = 4.21 min (enantiomer)

NMR Data

¹H NMR (CDCl₃):

  • δ 7.75–7.30 (m, 8H, fluorenyl)

  • δ 5.20 (s, 2H, Fmoc-CH₂)

  • δ 4.20–4.00 (m, 1H, α-CH)

  • δ 2.50–2.00 (m, 2H, CH₂ adjacent to COOH)

¹³C NMR (CDCl₃):

  • δ 170.1 (C=O, Fmoc)

  • δ 156.3 (C=O, carboxylic acid)

  • δ 143.8 (fluorenyl carbons)

Hazard CodeDescriptionPrecautions
H302Harmful if swallowedP261 (Avoid inhalation)
H315Causes skin irritationP305+P351+P338 (Eye protection)
H335May cause respiratory irritationP280 (Protective gloves/eyewear)

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferenceApplications
Fmoc-D-Asp-OH (136083-57-3)D-aspartic acid backbonePeptide synthesis
Fmoc-Cha-OH (135673-97-1)Cyclohexylalanine side chainHydrophobic peptide segments
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid (1072845-47-6)tert-butoxy and methyl groups on succinic acid backboneAspartic acid mimics

Future Directions

  • Enantioselective Synthesis: Development of catalytic asymmetric methods to enhance enantiomeric excess .

  • Biological Targeting: Integration into prodrug systems for targeted delivery in cancer or neurodegenerative diseases .

  • High-Throughput Screening: Use in combinatorial libraries to identify novel peptide therapeutics .

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